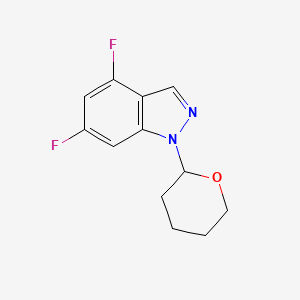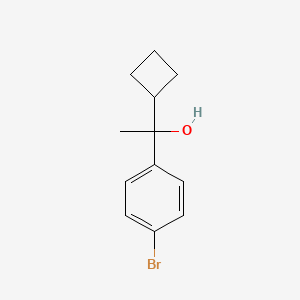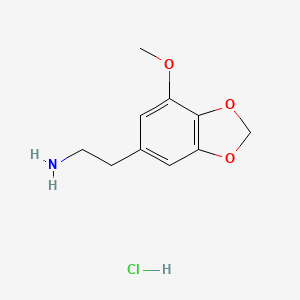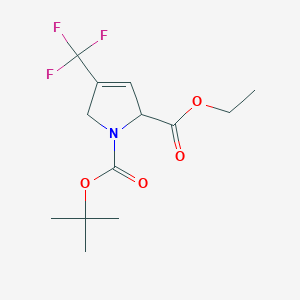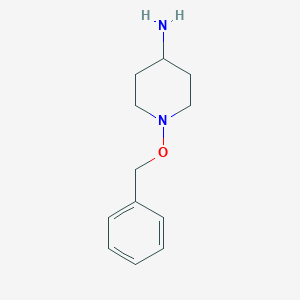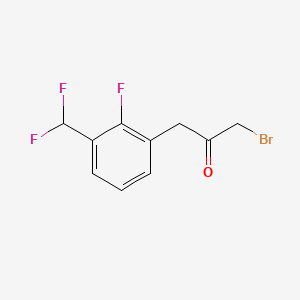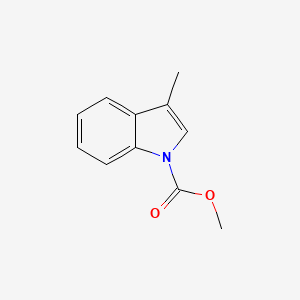
Methyl 3-methyl-1h-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1h-indole-1-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indoles are heterocyclic compounds that play a crucial role in various natural products and synthetic drugs. The indole nucleus is a prevalent motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-1h-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 1-Methylindole-3-carboxylic acid.
Reduction: 3-Methyl-1h-indole-1-carbinol.
Substitution: Various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-1h-indole-1-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like nitric oxide synthase and protein kinase C alpha, leading to anticancer and anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 3-methyl-1h-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike methyl indole-3-carboxylate, which lacks the methyl group at the C-3 position, this compound exhibits enhanced reactivity in electrophilic substitution reactions . Compared to methyl 1h-indazole-3-carboxylate, it has a different nitrogen positioning, affecting its binding affinity to biological targets . Skatole, or 3-methylindole, lacks the ester group, making it less versatile in synthetic applications .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 3-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(11(13)14-2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
Clé InChI |
PLYOCHMABYWYHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


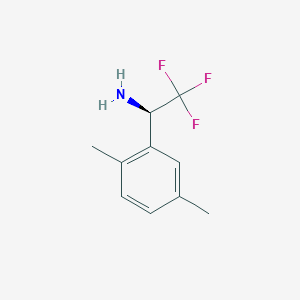
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
